
1-ethyl-4-(3-propoxybenzoyl)piperazine
Overview
Description
1-ethyl-4-(3-propoxybenzoyl)piperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-ethyl-4-(3-propoxybenzoyl)piperazine, a compound with potential pharmacological applications, has garnered attention in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and drug design.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the exploration of its activity against various diseases.
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Antipsychotic Potential
The compound's ability to interact with dopamine receptors suggests potential applications in treating psychotic disorders. Case studies have demonstrated that modifications of piperazine derivatives can lead to compounds with improved efficacy and reduced side effects compared to traditional antipsychotics.
Neuropharmacology
The neuropharmacological profile of this compound has been explored in several studies focusing on its effects on cognitive functions and mood regulation.
Cognitive Enhancement
Preliminary studies indicate that this compound may enhance cognitive functions, making it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's. The modulation of cholinergic systems is a key area of interest.
Drug Design and Development
In drug design, the compound serves as a lead structure for developing new therapeutics. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological properties.
SAR Studies
Research has focused on modifying the piperazine ring and substituents to enhance potency and selectivity for specific biological targets. These studies are critical for understanding how structural changes affect activity.
Table 2: Summary of Research Findings
Study Focus | Findings | Reference |
---|---|---|
Antidepressant Activity | Modulation of serotonin pathways | |
Antipsychotic Potential | Interaction with dopamine receptors | |
Cognitive Enhancement | Positive effects on memory and learning |
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-propoxyphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12-20-15-7-5-6-14(13-15)16(19)18-10-8-17(4-2)9-11-18/h5-7,13H,3-4,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYJDGADELQOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.